2,3-Dihydro-1,4-benzodioxin-5-ol
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ol involves various strategies, including Cu2O-catalyzed tandem ring-opening/coupling cyclization processes, which have been shown to yield moderate to good yields of the target compound (Bao et al., 2008). Other methods include reactions of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines under basic conditions (Bozzo et al., 2003).
Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1,4-benzodioxin-5-ol is characterized by its cyclic benzodioxin backbone with a hydroxyl group at the 5-position. Structural analyses, including UV, PMR, and IR spectroscopy, have authenticated the structures of these compounds, highlighting their stability and unique chemical behavior (Katrizky et al., 1966).
Chemical Reactions and Properties
2,3-Dihydro-1,4-benzodioxin-5-ol undergoes various chemical reactions, including Diels-Alder cycloadditions, providing pathways to synthesize tri- and tetracyclic systems (Ruiz et al., 1992). Its chemical properties are influenced by the presence of the hydroxyl group, allowing for further functionalization and derivatization.
Physical Properties Analysis
The physical properties of 2,3-Dihydro-1,4-benzodioxin-5-ol, such as melting point, boiling point, and solubility, are critical for its application in material science and chemistry. Although specific studies on these properties were not found in the searched literature, these properties typically depend on the molecular structure and substituents present in the compound.
Chemical Properties Analysis
2,3-Dihydro-1,4-benzodioxin-5-ol exhibits unique chemical properties due to its benzodioxin structure and hydroxyl group. It has been explored for its potential as a precursor for the synthesis of various therapeutically relevant compounds and for its role in chemical reactions as both a reactant and a catalyst in organic synthesis (Bozzo et al., 2003).
Scientific Research Applications
Antibacterial and Anti-inflammatory Agents : Some derivatives of 2,3-Dihydro-1,4-benzodioxin-5-ol have shown significant antibacterial potential and inhibitory activity against lipoxygenase, an enzyme involved in the inflammatory process. This suggests potential use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017). Another study reported similar findings, with these derivatives demonstrating potent antibacterial properties and moderate enzyme inhibition (Abbasi et al., 2017).
Bacterial Biofilm Inhibition and Cytotoxicity : Some new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides displayed suitable inhibitory action against bacterial biofilms and showed moderate cytotoxicity, indicating potential applications in combating bacterial infections and in cancer research (Abbasi et al., 2020).
Synthetic Chemistry : 2,3-Dihydro-1,4-benzodioxins have been synthesized through various chemical reactions, like the Cu2O-catalyzed tandem ring-opening/coupling cyclization process (Bao et al., 2008), indicating their importance as intermediates in organic synthesis.
Potential Therapeutical Compounds : Some derivatives, such as 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, have been identified as precursors for potential therapeutic compounds (Bozzo et al., 2003).
Antidepressant Properties : Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine exhibited potential as dual antidepressant drugs with promising in vitro activity (Silanes et al., 2004).
Anti-Diabetic Agents : Some derivatives have shown weak to moderate inhibitory activities against α-glucosidase enzyme, indicating potential as therapeutic entrants for type-2 diabetes (Abbasi et al., 2023).
Monoamine Oxidase Inhibitors : Sesamol and benzodioxane derivatives, including 2,3-dihydro-1,4-benzodioxine, were found to be potent inhibitors of monoamine oxidase B, suggesting potential in treating Parkinson's disease (Engelbrecht et al., 2015).
Enantiomeric Synthesis : Enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a chiral building block, were synthesized efficiently using an amidase activity from Alcaligenes faecalis, demonstrating the compound's importance in producing enantiospecific therapeutic agents (Mishra et al., 2016).
Safety And Hazards
The safety information for 2,3-Dihydro-1,4-benzodioxin-5-ol includes a warning signal word and hazard statements H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
The 2,3-dihydro-1,4-benzodioxin structure is present in a large number of structures of therapeutic agents possessing important biological activities . The bioisosteric replacement of benzene by pyridine in compounds containing the 2-substituted-2,3-dihydro-1,4-benzodioxin core has yielded derivatives of biological interest in diverse therapeutic areas such as central nervous system and cardiovascular diseases .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXSSRPZRAIXQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145557 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-5-ol | |
CAS RN |
10288-36-5 | |
Record name | 5-Hydroxy-1,4-benzodioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10288-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-5-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-benzodioxin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIHYDRO-1,4-BENZODIOXIN-5-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SES1T8T44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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